2,5-Dibromo-3-iodopyrazine
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Overview
Description
2,5-Dibromo-3-iodopyrazine is an organic compound with the molecular formula C4HBr2IN2. It is a halogenated pyrazine derivative, characterized by the presence of two bromine atoms and one iodine atom attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dibromo-3-iodopyrazine can be synthesized through several methods, including halogenation reactions. One common approach involves the bromination of 3-iodopyrazine using bromine or a brominating agent under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar methods as in laboratory synthesis. The use of efficient brominating agents and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-iodopyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,5-Dibromo-3-iodopyrazine has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Research: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Mechanism of Action
The mechanism of action of 2,5-dibromo-3-iodopyrazine in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or facilitating cross-coupling reactions. The presence of electron-withdrawing halogens on the pyrazine ring enhances its reactivity towards various reagents .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3-methylpyrazine
- 2,5-Dibromo-3-chloropyrazine
- 2,5-Dibromo-3-fluoropyrazine
Uniqueness
2,5-Dibromo-3-iodopyrazine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated pyrazines. The combination of these halogens allows for selective functionalization and diverse synthetic applications .
Properties
Molecular Formula |
C4HBr2IN2 |
---|---|
Molecular Weight |
363.78 g/mol |
IUPAC Name |
2,5-dibromo-3-iodopyrazine |
InChI |
InChI=1S/C4HBr2IN2/c5-2-1-8-3(6)4(7)9-2/h1H |
InChI Key |
WXXJEQMIQQDYLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)I)Br |
Origin of Product |
United States |
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